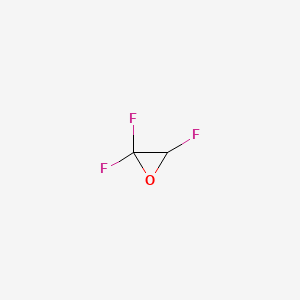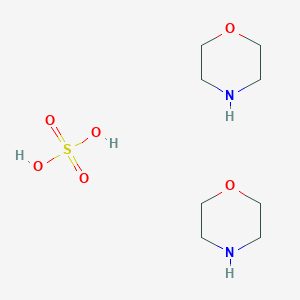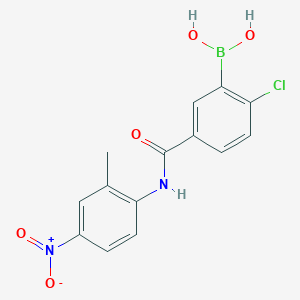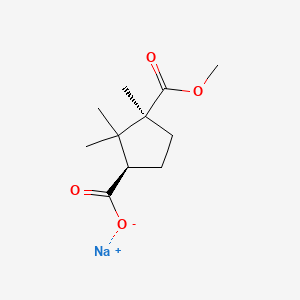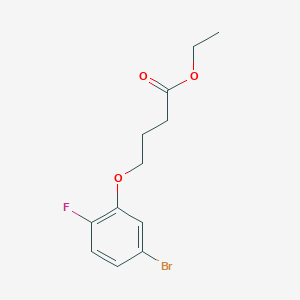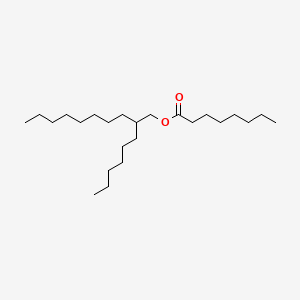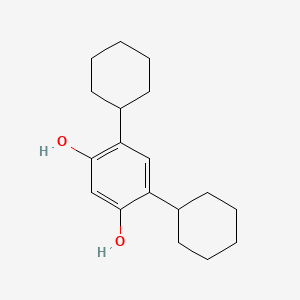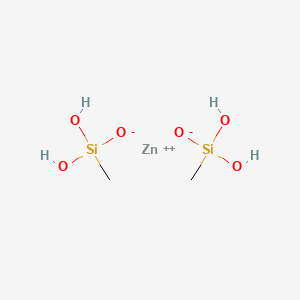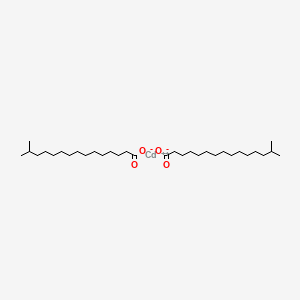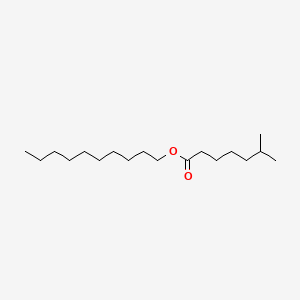
3-(Dipropylamino)propanoic acid;ZINC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dipropylamino)propanoic acid is an organic compound with the molecular formula C9H19NO2. It is also known by its CAS number 57724-25-1. This compound is characterized by the presence of a propanoic acid group attached to a dipropylamino group, making it a versatile molecule in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dipropylamino)propanoic acid typically involves the reaction of propanoic acid derivatives with dipropylamine. One common method includes the use of succinic anhydride and bromobenzene under dry argon conditions, followed by the addition of anhydrous aluminum chloride. The reaction mixture is then stirred at room temperature for several hours before being quenched with hydrochloric acid .
Industrial Production Methods: Industrial production of 3-(Dipropylamino)propanoic acid may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Dipropylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidant.
Reduction: Zinc dust and formic acid are used in the presence of a catalytic amount of iron dust.
Substitution: Various alkyl halides and nucleophiles can be used under basic conditions.
Major Products Formed:
Oxidation: Propionic acid derivatives.
Reduction: Alcohols.
Substitution: Amino acid derivatives.
Applications De Recherche Scientifique
3-(Dipropylamino)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects, including anticancer and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(Dipropylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an ion-flow stabilizer in zinc metal batteries by forming a spherical micellar molecular network that adsorbs and transfers zinc ions. This interaction promotes charge transfer kinetics and suppresses interfacial parasitic reactions, enhancing the efficiency and stability of the batteries .
Comparaison Avec Des Composés Similaires
3-Amino-2-hydroxyl-3-phenylpropanoic acid: Known for its inhibitory activity against aminopeptidase N (APN) and potential anticancer properties.
3-(Hydroxy(phenyl)phosphoryl)propanoic acid: Used as an electrolyte additive in zinc metal batteries.
Uniqueness: 3-(Dipropylamino)propanoic acid stands out due to its unique combination of a propanoic acid group and a dipropylamino group, which imparts distinct chemical reactivity and versatility in various applications. Its ability to stabilize ion flow in zinc metal batteries and its potential therapeutic effects make it a valuable compound in both scientific research and industrial applications .
Propriétés
Numéro CAS |
135364-47-5 |
|---|---|
Formule moléculaire |
C18H38N2O4Zn |
Poids moléculaire |
411.9 g/mol |
Nom IUPAC |
3-(dipropylamino)propanoic acid;zinc |
InChI |
InChI=1S/2C9H19NO2.Zn/c2*1-3-6-10(7-4-2)8-5-9(11)12;/h2*3-8H2,1-2H3,(H,11,12); |
Clé InChI |
KURYBLKUMUGLPK-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)CCC(=O)O.CCCN(CCC)CCC(=O)O.[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


